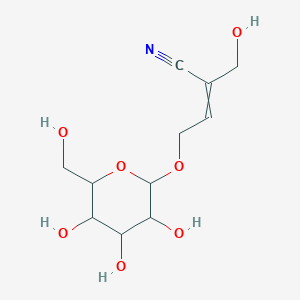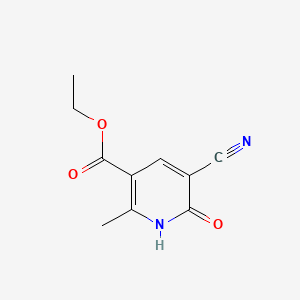
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate involves several steps, starting from the esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids. These esters are further processed to yield the target compound through methods such as alkaline hydrolysis followed by acidification and decarboxylation (Mosti et al., 1992). An alternative synthesis pathway involves the reaction of 2,6-dihydroxy-3-cyano-4-methyl pyridine with specific reagents to produce novel ethyl esters with potential antihypertensive activity (Kumar & Mashelker, 2006).
Molecular Structure Analysis
The molecular structure of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate has been examined through X-ray crystallography and quantum chemical analysis. These studies reveal the importance of the 2-substituent in determining the compound's activity, highlighting the structure-activity relationship (Orsini et al., 1990).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including condensation with amines to form novel derivatives with anticipated biological activities. The reactivity of the compound under different conditions has been explored to synthesize a range of pharmacologically relevant molecules (Kumar & Mashelker, 2006).
Physical Properties Analysis
The physical properties of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, including its solid state conformation, have been compared with related compounds to understand the effects of different substituents on its activity. This comparison is crucial for designing compounds with enhanced pharmacological profiles (Orsini et al., 1990).
Chemical Properties Analysis
The chemical properties of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate are closely linked to its potential as a cardiotonic agent. Studies have shown that its chemical structure allows for positive inotropic activity, although to a lesser extent compared to known agents such as milrinone, which serves as a benchmark in the development of cardiotonic drugs (Mosti et al., 1992).
Applications De Recherche Scientifique
Application in Synthetic Chemistry
- Specific Scientific Field : Synthetic Chemistry
- Summary of the Application : Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate is used in the synthesis of coumarin-3-carboxylate ester . Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
- Methods of Application or Experimental Procedures : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
- Summary of the Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . Also, an efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Application in Cardiotonic Activity Research
- Specific Scientific Field : Pharmacology
- Summary of the Application : This compound has been used in the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which were tested for their cardiotonic activity . These compounds were tested as analogues of milrinone, a drug used to treat heart failure .
- Methods of Application or Experimental Procedures : The synthesis involved the creation of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying a polar group as a 2-substituent . The compounds were then tested on the contractile activity and frequency rate of spontaneously beating atria from reserpine-treated guinea-pigs .
- Summary of the Results or Outcomes : The compound 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid and its ethyl ester showed an appreciable positive inotropic activity, although inferior to that of milrinone .
Application in Heterocyclic Compound Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Cyanoacetohydrazides, such as “Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate”, have been used as precursors in reactions leading to the construction of heterocycles .
- Methods of Application or Experimental Procedures : The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .
- Summary of the Results or Outcomes : Reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Application in Antiviral Research
- Specific Scientific Field : Pharmacology
- Summary of the Application : This compound has been used in the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which were tested for their antiviral activity . These compounds were tested as analogues of milrinone, a drug used to treat heart failure .
- Methods of Application or Experimental Procedures : The synthesis involved the creation of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying a polar group as a 2-substituent . The compounds were then tested on the contractile activity and frequency rate of spontaneously beating atria from reserpine-treated guinea-pigs .
- Summary of the Results or Outcomes : The compound 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid and its ethyl ester showed an appreciable positive inotropic activity, although inferior to that of milrinone .
Application in Heterocyclic Compound Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Cyanoacetohydrazides, such as “Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate”, have been used as precursors in reactions leading to the construction of heterocycles .
- Methods of Application or Experimental Procedures : The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .
- Summary of the Results or Outcomes : Reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Propriétés
IUPAC Name |
ethyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)9(13)12-6(8)2/h4H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPREFULXHVXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200581 | |
| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
CAS RN |
52600-52-9 | |
| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052600529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-hydroxy-4'-(4-methoxyphenyl)-4,4,5'-trimethyl-2-spiro[1,3-diazinane-6,2'-3,4-dihydro-2H-1-benzopyran]thione](/img/structure/B1231979.png)
![4-[3-(1,3-Benzodioxol-5-ylmethylamino)-7-methyl-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1231980.png)
![2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol](/img/structure/B1231981.png)
![4-[[3-Cyano-4-methyl-6-(3-pyridinyl)-2-pyridinyl]thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1231982.png)
![2-[(3-Fluorophenyl)methylthio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231983.png)
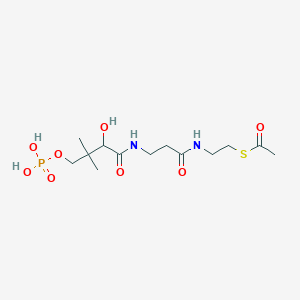
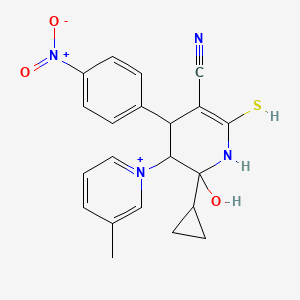

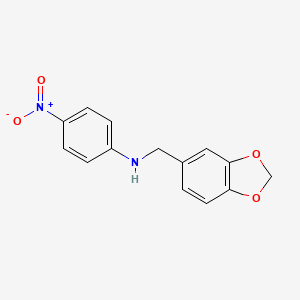
![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)
![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)
